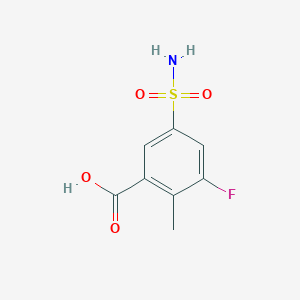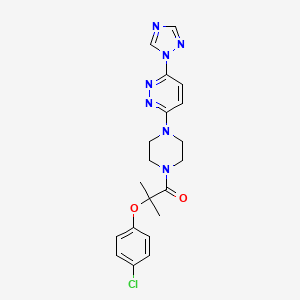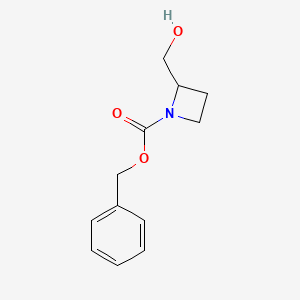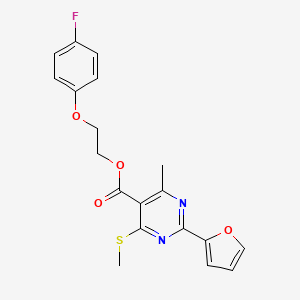
N-(4-butylphenyl)quinoxaline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-butylphenyl)quinoxaline-6-carboxamide” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . They can be synthesized by adopting green chemistry principles . Quinoxaline-containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics in the market .
Synthesis Analysis
Quinoxaline can be synthesized through the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . Several decades ago, quinoxaline derivatives were first synthesized and tested for antimalarial activity . In 1965, the synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported .Molecular Structure Analysis
Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . A novel series of [1, 2, 4]triazolo(4,3-a)quinoxaline-amino-phenyl derivatives as bromodomain and extra-terminal (BET) protein inhibitors were designed .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-butylphenyl)quinoxaline-6-carboxamide, focusing on six unique fields:
Anticancer Activity
N-(4-butylphenyl)quinoxaline-6-carboxamide has shown promising results in anticancer research. Quinoxaline derivatives, including this compound, have been studied for their ability to inhibit the growth of various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. This compound’s structure allows it to interact with DNA and proteins within cancer cells, potentially leading to apoptosis (programmed cell death) and reduced tumor growth .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. The quinoxaline core is known for its ability to disrupt microbial cell walls and interfere with essential metabolic processes. Research has demonstrated that N-(4-butylphenyl)quinoxaline-6-carboxamide can be effective against antibiotic-resistant strains, making it a valuable candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
N-(4-butylphenyl)quinoxaline-6-carboxamide has been investigated for its anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, including arthritis and cardiovascular diseases. This compound can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and associated symptoms. Its potential to modulate the immune response makes it a candidate for treating various inflammatory conditions .
Neuroprotective Applications
Research into the neuroprotective effects of N-(4-butylphenyl)quinoxaline-6-carboxamide has shown that it may help protect neurons from damage caused by oxidative stress and neurotoxins. This is particularly relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier and its antioxidant properties contribute to its potential as a neuroprotective agent .
Safety and Hazards
Direcciones Futuras
Quinoxaline and its derivatives have broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . Therefore, the therapeutic potential and biomedical applications of quinoxalines have been enhanced by the incorporation of various groups into their chemical framework . This paves the way for further development of drug discovery in the wide spectrum of its biological importance .
Propiedades
IUPAC Name |
N-(4-butylphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-3-4-14-5-8-16(9-6-14)22-19(23)15-7-10-17-18(13-15)21-12-11-20-17/h5-13H,2-4H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRACEROFIYQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)quinoxaline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylsulfonyl-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2534300.png)




![(4aS,7aR)-4a-(aminomethyl)-1-propyloctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B2534311.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide](/img/structure/B2534313.png)
![4-bromo-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2534314.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2534315.png)

![N-[(3-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2534317.png)
![N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2534318.png)
